N-(3-methylphenyl)oxolane-2-carboxamide
Description
N-(3-methylphenyl)oxolane-2-carboxamide is a synthetic organic compound featuring an oxolane (tetrahydrofuran) ring linked via a carboxamide group to a 3-methyl-substituted phenyl ring.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(3-methylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H15NO2/c1-9-4-2-5-10(8-9)13-12(14)11-6-3-7-15-11/h2,4-5,8,11H,3,6-7H2,1H3,(H,13,14) |
InChI Key |
MGUKYJNVUXCTSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCO2 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 3-methylphenylamine with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-(3-methylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry: In chemistry, N-(3-methylphenyl)oxolane-2-carboxamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science .
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key differences between N-(3-methylphenyl)oxolane-2-carboxamide and related compounds:
*Note: logP and logS values for the target compound are estimated based on structural analogs.
Key Observations:
- Lipophilicity (logP): The target compound’s methylphenyl group increases logP compared to the thiadiazole analog (), which has a polar heterocycle.
- Solubility (logS): The oxolane ring improves solubility relative to purely aromatic systems, though the methylphenyl group in the target compound may counteract this effect. The brominated analog () shows lower solubility due to halogenation .
- Hydrogen Bonding: The carboxamide group enables intermolecular hydrogen bonding, as seen in the crystal structure of the brominated analog (). Thiadiazole derivatives () exhibit higher hydrogen bond acceptor counts, improving solubility in polar solvents .
Pharmacological and Toxicological Insights
- THF-F (): As a fentanyl analog, THF-F binds to μ-opioid receptors, demonstrating high potency. The target compound lacks the piperidine-phenylethyl motif critical for opioid activity, suggesting divergent pharmacological profiles .
- Toxicity: Limited toxicological data are available for oxolane-carboxamides.
Structural Modifications and Bioactivity
- Substituent Effects: 3-Methylphenyl vs. Bromination (): Bromine increases molecular weight and lipophilicity, which may enhance receptor binding affinity but reduce metabolic stability.
- Ring Systems:
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